molecular formula C21H15BrN2O2S B4968279 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide

Cat. No.: B4968279
M. Wt: 439.3 g/mol
InChI Key: BLLKDFVZBHIDHA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent bromination and methoxylation steps are then employed to introduce the bromo and methoxy groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.

Medicine: This compound has been investigated for its pharmacological properties, including its potential use as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced binding affinity and versatility make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2S/c1-26-18-10-9-13(12-16(18)22)20(25)23-15-6-4-5-14(11-15)21-24-17-7-2-3-8-19(17)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKDFVZBHIDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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